molecular formula C18H17NO4S3 B1191726 CCT3833

CCT3833

カタログ番号 B1191726
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCT3833, also known as BAL3833, is an orally available inhibitor of the serine/threonine protein kinase family Raf, including A-Raf, B-Raf and C-Raf, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor CCT3833 inhibits Raf-mediated signal transduction pathways, which may inhibit the proliferation of Raf-overexpressing tumor cells. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.

科学的研究の応用

KRAS-Mutant Cancer Treatment

CCT3833, also known as a panRAF plus SRC family kinase inhibitor, has shown effectiveness in treating mutant KRAS-driven cancers. KRAS mutations are prevalent in several cancers, such as pancreatic ductal adenocarcinomas, colorectal cancers, and non-small-cell lung cancers. CCT3833 has been found to inhibit RAF and SRC in KRAS-mutant tumors both in vitro and in vivo. It has demonstrated significant preclinical therapeutic efficacy in these tumor xenografts and has been evaluated in a phase I clinical trial. Its effectiveness was notably observed in a patient with G12VKRAS spindle cell sarcoma, who did not respond to a multikinase inhibitor, suggesting CCT3833 as a potential treatment for various KRAS-mutant cancers (Saturno et al., 2020).

Clinical Trial and Therapeutic Efficacy

CCT3833/BAL3833's therapeutic efficacy has been further highlighted in an abstract from the 107th Annual Meeting of the American Association for Cancer Research. This panRAF/SRC inhibitor is active against KRAS-mutant pancreatic ductal adenocarcinoma, colorectal cancer, and non-small-cell lung cancer. In mouse models of human cancer, CCT3833 inhibited tumor growth through RAF and SRC inhibition, offering a new potential therapeutic option for patients with these KRAS mutant cancers. This underlines the importance of CCT3833 in clinical trials for a broader range of KRAS mutant cancers (Saturno et al., 2016).

特性

製品名

CCT3833

分子式

C18H17NO4S3

SMILES

Unknown

外観

Solid powder

同義語

BAL3833;  BAL-3833;  BAL 3833;  CCT3833;  CCT-3833;  CCT 3833.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。